1,5-a-L-Arabinopentaose

Catalog No.
S12546389
CAS No.
M.F
C25H42O21
M. Wt
678.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-a-L-Arabinopentaose

Product Name

1,5-a-L-Arabinopentaose

IUPAC Name

5-[[5-[[5-[[5-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol

Molecular Formula

C25H42O21

Molecular Weight

678.6 g/mol

InChI

InChI=1S/C25H42O21/c26-1-6-11(27)17(33)22(43-6)39-3-8-13(29)19(35)24(45-8)41-5-10-15(31)20(36)25(46-10)40-4-9-14(30)18(34)23(44-9)38-2-7-12(28)16(32)21(37)42-7/h6-37H,1-5H2

InChI Key

MONGGAYLDOOREZ-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C(C(O1)OCC2C(C(C(O2)OCC3C(C(C(O3)OCC4C(C(C(O4)OCC5C(C(C(O5)O)O)O)O)O)O)O)O)O)O)O)O

1,5-α-L-Arabinopentaose is a pentasaccharide composed of five L-arabinose units linked through α(1→5) glycosidic bonds. This oligosaccharide is primarily found in plant cell walls, particularly in the hemicellulose fraction, where it plays a crucial role in the structural integrity and functionality of the plant cell wall. Its unique structure allows it to interact with various biological systems, making it a subject of interest in both biochemical and agricultural research .

Typical of carbohydrates, including hydrolysis and glycosylation. Hydrolysis involves the cleavage of glycosidic bonds in the presence of water, which can be catalyzed by acids or specific enzymes like arabinofuranosidases. For example, exo-1,5-α-L-arabinofuranosidases can specifically hydrolyze 1,5-linked arabinofuranosides, yielding free L-arabinose and shorter oligosaccharides . Additionally, 1,5-α-L-arabinopentaose can undergo oxidation or reduction reactions under certain conditions, although these are less common compared to hydrolysis.

This oligosaccharide exhibits notable biological activities. It has been shown to inhibit the growth of certain bacteria by binding to L-arabinose isomerase, an enzyme critical for bacterial metabolism . Furthermore, studies indicate that 1,5-α-L-arabinopentaose can modulate plant immune responses and influence microbial interactions within the rhizosphere. Its role as a prebiotic has also been explored, as it may promote the growth of beneficial gut microbiota when ingested .

Synthesis of 1,5-α-L-arabinopentaose can be achieved through various methods:

  • Enzymatic Synthesis: Utilizing specific glycosyltransferases or glycoside hydrolases that facilitate the addition of L-arabinose units to a growing chain.
  • Chemical Synthesis: This involves protecting group strategies where hydroxyl groups on L-arabinose are selectively protected before undergoing glycosylation reactions.
  • Extraction from Natural Sources: It can also be isolated from plant materials rich in arabinans or hemicelluloses through enzymatic degradation followed by purification techniques such as chromatography .

1,5-α-L-Arabinopentaose has several applications across different fields:

  • Food Industry: As a prebiotic ingredient that supports gut health.
  • Pharmaceuticals: Potential use in drug formulations due to its ability to interact with biological systems.
  • Agriculture: Enhancing plant growth and resistance to pathogens through its role in cell wall structure and function .

Research on interaction studies involving 1,5-α-L-arabinopentaose has revealed its ability to bind specifically to certain proteins and enzymes. For instance, it interacts with L-arabinose isomerase, inhibiting its activity and thereby affecting bacterial metabolism. Additionally, antibodies have been developed against this oligosaccharide for use in immunological assays to study arabinan structures within plant cell walls .

Several compounds share structural similarities with 1,5-α-L-arabinopentaose. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
1,5-α-L-ArabinohexaoseSix L-arabinose units linked via α(1→5) bondsLonger chain length; potential for enhanced bioactivity
1,2-α-L-ArabinobioseTwo L-arabinose units linked via α(1→2) bondsDifferent linkage; may exhibit distinct biological properties
ArabinoxylanA polysaccharide composed of xylan backbone with arabinose substitutionsComplex structure; significant role in plant cell walls
1,4-β-D-XylooligosaccharidesOligosaccharides made up of xylose units linked via β(1→4) bondsDifferent sugar composition; important for dietary fiber

The uniqueness of 1,5-α-L-arabinopentaose lies in its specific α(1→5) linkage pattern among L-arabinose units, which distinguishes it from other oligosaccharides and contributes to its specific biological activities and applications .

XLogP3

-8.1

Hydrogen Bond Acceptor Count

21

Hydrogen Bond Donor Count

12

Exact Mass

678.22185834 g/mol

Monoisotopic Mass

678.22185834 g/mol

Heavy Atom Count

46

Dates

Last modified: 08-09-2024

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